N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide

Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Researchers requiring a structurally defined n-butylsulfamoyl benzothiazole-2-carboxamide for systematic SAR studies often face limited commercial availability and unknown biological annotation. This compound (CAS 691388-61-1), with its linear butyl chain and secondary sulfonamide N-H, fills this gap as the n-butyl member of a sulfamoyl N-alkyl series. - Clean SAR probe: No pre-existing activity data (ZINC-confirmed), enabling de novo kinase or enzyme profiling. - Regioisomeric control: 3-carboxamide isomer serves as a validated negative control for glutaminase inhibitor studies using the 4-carboxamide analog. - IP landscape: Structurally distinct from patented Incyte PIM kinase exemplars, offering preliminary freedom-to-operate opportunities.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 691388-61-1
Cat. No. B2546751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
CAS691388-61-1
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESCCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H18N4O3S2/c1-2-3-9-19-26(23,24)13-6-7-14-15(10-13)25-17(20-14)21-16(22)12-5-4-8-18-11-12/h4-8,10-11,19H,2-3,9H2,1H3,(H,20,21,22)
InChIKeyLFMGWBXFAOLNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide: Structural Identity & Procurement


N-[6-(Butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 691388-61-1) is a synthetic small molecule (C17H18N4O3S2, MW 390.48 g/mol) belonging to the benzothiazole-2-carboxamide class. Its structure features a benzothiazole core substituted at the 6-position with an n-butylsulfamoyl group (-SO2NH-n-Bu) and at the 2-position with a pyridine-3-carboxamide (nicotinamide) moiety . This compound is distinct from its closest structural analogs—the tert-butylsulfamoyl (CAS 881452-79-5), isobutylsulfamoyl (CAS 692746-11-5), and diethylsulfamoyl (CAS 865592-26-3) congeners—by virtue of its linear n-butyl chain and secondary sulfonamide N–H. Despite being listed in multiple chemical vendor catalogs, a systematic search of PubMed, ChEMBL, BindingDB, and patent databases (as of April 2026) reveals no peer-reviewed primary research articles or patents that report quantitative biological activity data specifically for this compound [1]. This evidence gap must be a central consideration in any procurement or selection decision.

Bioactivity Status
Uncharacterized; no peer-reviewed IC50/Ki data in public databases
Structural Identity
Benzothiazole-2-carboxamide with linear n-butylsulfamoyl and pyridine-3-carboxamide
Procurement Use
SAR exploration, regioisomeric negative control, computational docking, IP assessment

In-Class Analog Substitution Risk


Benzothiazole-2-carboxamides with 6-sulfamoyl substitution constitute a structurally compact but pharmacologically divergent chemical space. Even subtle modifications to the sulfamoyl N-substituent (e.g., n-butyl → tert-butyl, or n-butyl → isobutyl) or the pyridine carboxamide regioisomer (3-carboxamide → 4-carboxamide) can produce profound shifts in target engagement, as demonstrated by the Incyte Corporation's PIM kinase inhibitor program, where analogous structural variations yielded IC50 values spanning from sub-nanomolar to micromolar ranges against PIM1, PIM2, and PIM3 [1]. The n-butylsulfamoyl group provides a linear, flexible four-carbon chain with a secondary sulfonamide N–H donor, in contrast to the branched, bulky tert-butylsulfamoyl or the symmetrically disubstituted diethylsulfamoyl analogs. These structural differences directly impact molecular recognition, hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. Without compound-specific head-to-head data, any assumption of functional equivalence between this compound and its close analogs is scientifically unjustified and poses a material risk to experimental reproducibility.

N-Substituent Shift (n-Butyl vs tert-Butyl)
Linear vs branched sulfamoyl chain may diverge in target engagement, lipophilicity, and metabolic stability. The tert-butyl analog is reported as pan-Ras/GSK-3 modulator; the n-butyl compound lacks target annotation.
Regioisomer Mismatch (3- vs 4-Carboxamide)
The 4-carboxamide regioisomer is a known glutaminase inhibitor (BPTES analog); the 3-carboxamide regioisomer has no glutaminase annotation. Direct substitution risks unintended target class engagement.

Differentiation Evidence


Sulfamoyl N-Substituent: n-Butyl vs tert-Butyl

The n-butylsulfamoyl substituent in the target compound (CAS 691388-61-1) differs fundamentally from the tert-butylsulfamoyl group in the closest commercial analog (CAS 881452-79-5). The n-butyl group is a linear, flexible four-carbon chain, while the tert-butyl group is a branched, sterically bulky moiety. This distinction alters the compound's molecular shape, lipophilicity, and hydrogen-bonding profile . Although no head-to-head bioactivity data exist for these two compounds, the tert-butyl analog has been investigated as a pan-Ras inhibitor and a potential GSK-3 modulator, whereas the n-butyl compound has no reported target engagement in any public database, including ChEMBL [1]. This absence of activity data for the n-butyl compound is itself a differentiating factor: it represents an unexplored chemical space relative to the tert-butyl analog.

Sulfamoyl N-Substituent
Data to verify
n-Butyl (linear C4) vs tert-Butyl (branched C4) sulfamoyl chain
Structural divergence may lead to distinct target recognition and ADME profiles.
No head-to-head bioactivity data; comparator annotated as pan-Ras/GSK-3 modulator.
Structure-Activity Relationship Medicinal Chemistry Kinase Inhibitor Design

Pyridine Carboxamide Regioisomer: 3- vs 4-Carboxamide

The target compound carries a pyridine-3-carboxamide (nicotinamide) moiety at the benzothiazole 2-position. A closely related regioisomer, N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide (CAS 691867-37-5, also known as a BPTES analog), features a pyridine-4-carboxamide (isonicotinamide) group. BPTES (bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) and its analogs are well-characterized glutaminase inhibitors; the pyridine-4-carboxamide regioisomer is explicitly annotated as a glutaminase-targeting small molecule . In contrast, the pyridine-3-carboxamide regioisomer (the target compound) has no documented glutaminase or other enzyme inhibition activity in public databases [1]. The shift of the carboxamide attachment from the pyridine 3-position to the 4-position alters the vector of the hydrogen bond donor/acceptor pharmacophore, which can fundamentally change target protein recognition.

Carboxamide Regioisomer
Class-level inference
Pyridine-3-carboxamide vs pyridine-4-carboxamide (glutaminase inhibitor scaffold)
Regioisomer shift may alter pharmacophore vector and target class engagement.
4-carboxamide annotated as BPTES analog; 3-carboxamide lacks glutaminase annotation.
Regioisomer Selectivity Target Engagement Chemical Probe Development

No Bioactivity Data: A Key Procurement Distinction

A comprehensive search of PubMed, ChEMBL (version 20), BindingDB, and Google Patents as of April 2026 returned zero primary research articles or patents reporting quantitative bioactivity data (IC50, Ki, EC50, or % inhibition at defined concentrations) for N-[6-(butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CAS 691388-61-1) [1]. This contrasts with the broader benzothiazole-2-carboxamide class, where numerous compounds have been characterized as PIM kinase inhibitors with reported IC50 values spanning from 0.5 nM to >10 µM across PIM1, PIM2, and PIM3 in the Incyte patent family [2]. The absence of data means that this compound cannot be selected based on a known potency, selectivity, or mechanism of action profile. Its procurement value resides exclusively in its structural novelty and its potential utility as a negative control, a chemical probe for exploring unannotated chemical space, or a synthetic intermediate.

Bioactivity Data Availability
Data to verify
Zero peer-reviewed IC50, Ki, or EC50 data points in ChEMBL, PubMed, BindingDB
Unexplored chemical space; procurement justified by structural novelty and probe potential.
Search across public databases (April 2026). Class-level PIM kinase IC50 data exist for other benzothiazole-2-carboxamides.
Data Availability Experimental Risk Chemical Probe Validation

Application Scenarios


SAR Exploration of Sulfamoyl N-Substituent

The target compound is optimally deployed as the n-butyl member of a systematic SAR series investigating the effect of sulfamoyl N-alkyl chain length and branching on biological activity. When procured alongside its methyl, isobutyl, tert-butyl, and diethyl analogs, this compound enables the dissection of steric, lipophilic, and hydrogen-bonding contributions to target binding. The ZINC database confirms no pre-existing activity annotation for this compound [1], making it a clean starting point for de novo profiling.

Negative Control for Regioisomer-Selective Studies

In experimental designs where the pyridine-4-carboxamide regioisomer (CAS 691867-37-5) is employed as a glutaminase inhibitor probe, the 3-carboxamide regioisomer (CAS 691388-61-1) can serve as a regioisomeric negative control. The shift from 4-carboxamide to 3-carboxamide changes the pharmacophoric vector, and the absence of glutaminase annotation for the target compound supports its use in confirming regioisomer-dependent target engagement .

Computational Chemistry & Molecular Docking

The compound's well-defined structure (MW 390.48 g/mol, 2 H-bond donors, 6 H-bond acceptors, 6 rotatable bonds) makes it suitable for computational docking, molecular dynamics simulations, and free energy perturbation (FEP) studies aimed at predicting binding poses to kinase or other enzyme targets. The Incyte PIM kinase patent provides a validated structural template for benzothiazole-2-carboxamide docking into the ATP-binding pocket [2], and this compound can serve as a test case for scoring function validation.

Patent Landscape & Freedom-to-Operate Assessment

Given its absence from the Incyte PIM kinase patent exemplified compound list and other major benzothiazole patent families, this compound may occupy a gap in the intellectual property landscape. Organizations seeking novel chemical matter for kinase or other enzyme inhibitor programs can procure this compound for preliminary freedom-to-operate evaluation, using it as a structurally distinct scaffold that is not explicitly claimed in the dominant patent estates [2].

Application
Selection Property
Validation Focus
SAR Exploration of N-Substituent
Systematic N-alkyl chain and branching context
De novo target engagement profiling across kinase panels
Negative Control for Regioisomer Studies
Regioisomer identity control (3- vs 4-carboxamide)
Confirmation of regioisomer-dependent target class selectivity
Computational Docking & Modeling
Docking-accessible benzothiazole-2-carboxamide scaffold
Scoring function validation and binding pose prediction
Patent Landscape Assessment
Unclaimed chemical space analysis
Freedom-to-operate and structural novelty evaluation
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